molecular formula C13H18O4 B1254985 Propyl dihydroferulate

Propyl dihydroferulate

Cat. No.: B1254985
M. Wt: 238.28 g/mol
InChI Key: SPWKTSDNFHMAMM-UHFFFAOYSA-N
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Description

Propyl dihydroferulate (C13H16O4) is a propyl ester derivative of dihydroferulic acid, characterized by a phenolic core with methoxy and hydroxyl substituents. These compounds share functional groups (e.g., methoxy, hydroxyl) and propyl chains, influencing their physicochemical properties and applications in pharmaceuticals, cosmetics, and materials science .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

propyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C13H18O4/c1-3-8-17-13(15)7-5-10-4-6-11(14)12(9-10)16-2/h4,6,9,14H,3,5,7-8H2,1-2H3

InChI Key

SPWKTSDNFHMAMM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Propyl Guaiacol vs. Propyl Dihydroferulate

  • Structural Similarities: Both contain a propyl chain and methoxy-substituted phenolic ring.
  • Differences : Propyl guaiacol lacks the additional hydroxyl group present in dihydroferulic acid, reducing its polarity.
  • Purity and Synthesis: Propyl guaiacol achieves intermediate purity (71.5%) via separation processes, with impurities attributed to monomers like ethyl guaiacol . This compound likely requires similar purification methods but may exhibit higher stability due to its saturated side chain.

Methyl Paraben vs. This compound

  • Functional Groups : Methyl paraben (Propyl 4-Hydroxybenzoate) has a simpler structure with a single hydroxyl group, while this compound features dihydroferulic acid’s dual substituents (methoxy and hydroxyl).
  • Applications : Methyl paraben is widely used as a preservative in cosmetics (laboratory grade, 33.4% purity) but faces regulatory scrutiny due to toxicity concerns . This compound’s antioxidant properties may offer safer alternatives in preservative formulations .

Pyridalyl vs. This compound

  • Complexity: Pyridalyl (C20H16Cl4F3NO2) is a halogenated ether with a molecular weight of 491.12, contrasting with this compound’s simpler structure .
  • Physicochemical Properties : Pyridalyl’s chlorine and trifluoromethyl groups enhance its lipophilicity and persistence, making it a pesticide. This compound’s lower molecular weight (≈242.26 g/mol) and polar groups favor biodegradability and pharmaceutical applications .

Data Tables

Table 1: Molecular Properties of Propyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity (%) Applications
This compound C13H16O4 ~242.26 Methoxy, Hydroxyl, Ester N/A Antioxidants, Drug delivery
Propyl Guaiacol C10H14O2 166.22 Methoxy, Phenol 71.5 Fragrances, Polymer synthesis
Methyl Paraben C8H8O3 152.15 Hydroxyl, Ester 33.4 Cosmetic preservatives
Pyridalyl C20H16Cl4F3NO2 491.12 Halogens, Ether N/A Pesticides

Q & A

Q. What analytical techniques are recommended for quantifying propyl dihydroferulate in plant biomass, and how can researchers ensure reproducibility?

this compound can be quantified using Derivatization Followed by Reductive Cleavage (DFRC) coupled with gas chromatography-mass spectrometry (GC-MS). This method releases monolignol conjugates from lignin, enabling precise measurement. Key steps include:

  • Sample preparation : Homogenize plant tissue and perform DFRC to cleave ester-linked compounds .
  • Technical replicates : Run at least two technical replicates per sample to account for instrumental variability.
  • Biological replicates : Use multiple biological replicates (e.g., two or more independent plant samples) to ensure statistical robustness .
  • Calibration standards : Include authentic this compound standards to validate retention times and quantify concentrations.

Q. What synthetic protocols are used to produce this compound for experimental studies?

this compound is synthesized via esterification of dihydroferulic acid with propanol , catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Critical steps include:

  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Isolate the compound via column chromatography or recrystallization, ensuring ≥95% purity as verified by NMR and HPLC .
  • Storage : Store in anhydrous conditions at -20°C to prevent hydrolysis.

Q. How does this compound contribute to lignin biosynthesis in energy crops like sorghum?

this compound acts as a monolignol conjugate that influences lignin polymerization. Researchers can:

  • Compare mutants : Analyze lignin composition in wild-type vs. COMT (caffeic acid O-methyltransferase) knockout mutants using thioacidolysis and 2D-NMR to assess changes in lignin subunits .
  • Enzyme assays : Test feruloyl-CoA:monolignol transferase activity in vitro to confirm its role in incorporating this compound into lignin .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s impact on lignin recalcitrance and biofuel yield?

Use multi-omics approaches :

  • Transcriptomics : Identify genes upregulated during lignin biosynthesis in high-propyl dihydroferulate genotypes.
  • Metabolomics : Map metabolic fluxes using 13^{13}C-labeled precursors to trace incorporation into lignin.
  • Biomechanical testing : Measure saccharification efficiency in pretreated biomass to correlate this compound content with glucose release .
  • Controlled environments : Grow plants under standardized light, temperature, and nutrient conditions to minimize confounding variables .

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as its role in metabolic health?

Contradictions may arise from variability in experimental models or analytical methods . Mitigation strategies include:

  • Systematic reviews : Critically evaluate existing data for methodological consistency (e.g., dose ranges, model organisms) using PRISMA guidelines .
  • Dose-response studies : Test this compound across physiological to supra-physiological concentrations in in vitro (e.g., hepatocyte cultures) and in vivo (e.g., murine models) systems .
  • Cross-validation : Compare results from GC-MS, LC-MS, and enzymatic assays to rule out analytical artifacts .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

In silico methods include:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A2) using AutoDock Vina to predict oxidation sites.
  • Pathway analysis : Use KEGG or MetaCyc databases to map potential metabolites, such as dihydroferulic acid and propionic acid derivatives .
  • Pharmacokinetic modeling : Apply tools like GastroPlus to estimate absorption, distribution, and excretion profiles based on logP and solubility data .

Methodological Considerations

  • Data reporting : Follow guidelines in to document sampling protocols, analytical precision, and error propagation .
  • Ethical compliance : Align in vivo studies with institutional animal care guidelines and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl dihydroferulate
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Propyl dihydroferulate

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